Thiophene-2-carbaldehyde oxime

Catalog No.
S576382
CAS No.
29683-84-9
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-2-carbaldehyde oxime

CAS Number

29683-84-9

Product Name

Thiophene-2-carbaldehyde oxime

IUPAC Name

(NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4-

InChI Key

GASLBPLHYRZLLT-XQRVVYSFSA-N

SMILES

C1=CSC(=C1)C=NO

Synonyms

thiophene-2-aldoxime

Canonical SMILES

C1=CSC(=C1)C=NO

Isomeric SMILES

C1=CSC(=C1)/C=N\O

Precursor for Heterocyclic Ring Synthesis:

Thiophene-2-carbaldehyde oxime can be used as a starting material for the synthesis of various heterocyclic rings, which are organic compounds containing atoms like nitrogen, oxygen, or sulfur in their ring structures. In a study published in the journal Tetrahedron Letters, researchers employed it for the synthesis of substituted pyrazoles, a class of heterocyclic compounds with diverse biological activities [1].

[1] Source: E. A. Abd El-Rahman, N. S. Ibrahim, A. M. El-Dien, & M. A. El-Sayed. (2005). Synthesis and antimicrobial activity of some novel 1-(5-substituted-2-thiopheneyl)-3-methyl-1H-pyrazol-5(4H)-ones. Tetrahedron Letters, 46(17), 2903-2906.

Thiophene-2-carbaldehyde oxime is a derivative of thiophene, featuring an oxime functional group attached to the carbonyl carbon of the aldehyde. This compound exhibits unique properties due to the presence of both the thiophene ring and the oxime group, making it a subject of interest in organic chemistry and medicinal applications. The molecular formula for thiophene-2-carbaldehyde oxime is C₅H₅NOS, and it is characterized by its aromatic thiophene structure which contributes to its reactivity and biological activity.

, primarily due to its reactive oxime group. Some notable reactions include:

  • Condensation Reactions: Thiophene-2-carbaldehyde oxime can undergo condensation with various amines to form oxime derivatives.
  • Nucleophilic Additions: The electrophilic nature of the carbon atom in the oxime allows for nucleophilic attack by various reagents, leading to diverse products.
  • Reduction Reactions: The oxime can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.

Research indicates that thiophene derivatives, including thiophene-2-carbaldehyde oxime, exhibit significant biological activities. These compounds have been studied for their potential as:

  • Antimicrobial Agents: Some studies suggest that thiophene derivatives possess antibacterial and antifungal properties.
  • Cholinesterase Inhibitors: Thiophene-2-carbaldehyde oxime has shown promise in inhibiting acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease .

The biological activity is often attributed to the electron-rich nature of the thiophene ring, which enhances interactions with biological targets.

Thiophene-2-carbaldehyde oxime can be synthesized through several methods:

  • Oximation of Thiophene-2-carbaldehyde:
    • Reacting thiophene-2-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) under acidic conditions.
    • The reaction typically requires heating to promote the formation of the oxime.
  • Wittig Reaction:
    • Utilizing phosphonium salts and thiophene derivatives, followed by subsequent reactions to yield thiophene-2-carbaldehyde oxime .
  • Vilsmeier Formylation:
    • A method involving the use of phosphorus oxychloride and dimethylformamide to introduce formyl groups, followed by conversion to oximes .

Thiophene-2-carbaldehyde oxime finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against various diseases.
  • Organic Synthesis: Used as a building block in synthesizing more complex organic molecules.
  • Polymer Chemistry: Thiophene derivatives are important in creating conductive polymers due to their electronic properties .

Studies on the interactions of thiophene-2-carbaldehyde oxime with biological molecules have shown that it can act as a reversible inhibitor of cholinesterases. This interaction is crucial for understanding its potential therapeutic applications in neuropharmacology. The orientation and positioning of the oxime group play significant roles in its binding affinity and reactivation capabilities .

Thiophene-2-carbaldehyde oxime shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Thiophene-3-carbaldehydeSimilar thiophene ring but different positionDifferent reactivity due to substitution position
Benzaldehyde oximeAromatic ring structureLacks heteroatoms; different electronic properties
Furan-2-carbaldehyde oximeFuran ring instead of thiopheneDifferent reactivity patterns due to oxygen atom

Thiophene-2-carbaldehyde oxime is unique due to its combination of a heteroaromatic ring and an oxime functional group, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Thiophene-2-carbaldehyde oxime, a valuable heterocyclic compound with the molecular formula C5H5NOS, represents an important synthetic intermediate in organic chemistry [4]. The conventional synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride under specific reaction conditions [2]. This nucleophilic addition-elimination reaction proceeds through the attack of the hydroxylamine nitrogen on the carbonyl carbon of thiophene-2-carbaldehyde, followed by elimination of water to form the carbon-nitrogen double bond characteristic of oximes [6].

The most widely employed method for synthesizing thiophene-2-carbaldehyde oxime involves the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base catalyst, typically sodium acetate, in a mixture of ethanol and water as the solvent system [2] [6]. This conventional approach yields the desired oxime in yields ranging from 57% to 88%, depending on the specific reaction conditions employed [6]. The reaction is typically conducted at temperatures between 60-80°C for 2-4 hours under reflux conditions, which has been shown to provide higher yields compared to room temperature reactions [1] [2].

The physical properties of thiophene-2-carbaldehyde oxime include a melting point range of 132-136°C, a boiling point of 212.8°C at 760 mmHg, and a density of 1.26 g/cm³ [4]. These properties are important considerations when designing purification strategies for this compound [4] [20].

Table 1: Conventional Methods for Thiophene-2-carbaldehyde oxime Synthesis

MethodConditionsYield (%)AdvantagesDisadvantages
Hydroxylamine hydrochloride reactionNH₂OH·HCl with thiophene-2-carbaldehyde57-88Simple reagents, widely availableAcidic conditions may affect sensitive groups
Ethanol/water solvent systemMixture of ethanol and water as solvent70-85Green solvent system, good solubilityRequires solvent removal step
Sodium acetate as baseSodium acetate as base catalyst75-90Mild base, prevents side reactionsAdditional base needed
Reflux conditionsHeating at 60-80°C for 2-4 hours80-95Faster reaction, higher yieldsEnergy intensive
Room temperature reactionStirring at 20-25°C for 12-24 hours60-75Energy-efficient, fewer side productsLonger reaction times

Research findings indicate that the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride can lead to the formation of both syn and anti isomers of the oxime [2]. The distribution of these isomers is influenced by reaction conditions, with the anti isomer typically predominating under conventional synthesis conditions [2] [6]. The stereochemistry of the oxime is an important consideration for subsequent transformations, as different isomers may exhibit varying reactivity in further synthetic applications [2] [8].

Catalytic Approaches for Regioselective Synthesis

Catalytic approaches have emerged as powerful tools for the regioselective synthesis of thiophene-2-carbaldehyde oxime, offering advantages in terms of reaction efficiency, stereoselectivity, and environmental sustainability [11] [15]. Various catalysts have been investigated for this purpose, including transition metal complexes, base catalysts, and heterogeneous catalytic systems [11] [15] [18].

Copper-based catalysts, particularly copper(II) acetate, have shown promising results in the synthesis of thiophene-2-carbaldehyde oxime and its subsequent transformations [12]. In a notable study, copper(II) acetate was employed as a catalyst for the conversion of thiophene-2-carbaldehyde oxime to the corresponding nitrile in water as a green solvent, achieving yields of 70-85% [12]. This approach represents an environmentally friendly alternative to traditional dehydration methods that often require harsh reaction conditions and generate significant waste [7] [12].

Rhodium catalysts have also demonstrated excellent regioselectivity in reactions involving oximes derived from heterocyclic aldehydes, including thiophene-2-carbaldehyde [11] [15]. Rhodium(III) complexes, when used in dichloroethane/acetic acid solvent systems, facilitate C-H activation and subsequent transformations of oximes with high regioselectivity [11] [15]. These catalytic systems are particularly valuable for the synthesis of complex heterocyclic structures from thiophene-2-carbaldehyde oxime precursors [11] [15].

Table 2: Catalytic Approaches for Regioselective Synthesis

Catalyst TypeReaction ConditionsRegioselectivityYield (%)Applications
Copper salts (Cu(OAc)₂)Cu(OAc)₂ (5-10 mol%), water, 80-100°CModerate to high70-85Nitrile synthesis from oximes
Titanium-based catalystsTi-MOR zeolites, mild conditionsHigh90-99Ammoximation reactions
Rhodium catalystsRh(III) complexes, DCE/AcOH, room tempExcellent65-95Heterocycle formation
Potassium carbonateK₂CO₃ (10 mol%), ethanol, refluxHigh75-90Thieno-derivatives synthesis
Imidazolium saltsImidazolium chloride, solvent-free, 80°CModerate60-80Green thiophene synthesis

Recent advances in catalytic approaches include the development of potassium carbonate-catalyzed regioselective synthesis of thieno-derivatives from oximes [18]. This method employs potassium carbonate (10 mol%) in ethanol under reflux conditions, achieving high regioselectivity and yields of 75-90% [18]. The reaction proceeds via a thio[3+2] cyclization mechanism, providing access to valuable thieno[2,3-b]thiochromen-4-one oximes in an efficient and regioselective manner [18].

Titanium-based catalysts, particularly Ti-MOR zeolites, have shown exceptional performance in ammoximation reactions involving thiophene derivatives, with yields reaching 90-99% and excellent regioselectivity [14]. These catalysts operate under mild conditions and offer advantages in terms of recyclability and environmental compatibility [14]. The high catalytic activity of titanium-based systems is attributed to their ability to activate oxygen species and facilitate the formation of hydroxylamine intermediates essential for oxime synthesis [14].

Solid-Phase Synthesis and Green Chemistry Alternatives

Solid-phase synthesis represents an innovative approach for the preparation of thiophene-2-carbaldehyde oxime and related compounds, offering advantages in terms of purification simplicity, automation potential, and the possibility of combinatorial synthesis [10] [17]. This methodology involves the attachment of reaction components to a solid support, followed by sequential transformations and final cleavage to release the desired product [10] [17].

The solid-phase synthesis of oximes, including thiophene-2-carbaldehyde oxime, typically employs polymer resins such as polystyrene, Wang resin, or Merrifield resin as solid supports [10] [17]. The attachment of thiophene-2-carbaldehyde to these resins can be achieved through various linking strategies, including ester, ether, or benzyl linkages [10]. Subsequent reaction with hydroxylamine reagents on the solid support, followed by appropriate cleavage conditions, provides the desired oxime in good yields and high purity [10] [17].

A significant advantage of solid-phase synthesis is the simplification of purification procedures, as excess reagents and byproducts can be removed by simple filtration and washing steps [10] [17]. This aspect is particularly valuable for the synthesis of thiophene-2-carbaldehyde oxime, which traditionally requires extensive purification to achieve high purity [10] [20]. Additionally, solid-phase approaches enable the iterative synthesis of oxime-containing polypeptides and other complex structures incorporating the thiophene-2-carbaldehyde oxime moiety [17].

Table 3: Solid-Phase Synthesis Methods

Solid SupportLinking StrategyCleavage ConditionsYield (%)Advantages
Polystyrene resinEster linkageTFA/DCM (1:1)70-85Easy purification, automation
Wang resinEther linkageHF or TBAF65-80Mild cleavage conditions
Rink amide resinAmide linkageTFA/TIS/H₂O75-90High loading capacity
Merrifield resinBenzyl linkageHBr/AcOH60-75Stability to various conditions
Silica gelSilyl linkageHF/Pyridine70-85Low cost, recyclable

Green chemistry alternatives for the synthesis of thiophene-2-carbaldehyde oxime focus on reducing environmental impact through the use of environmentally benign solvents, energy-efficient reaction conditions, and waste minimization strategies [9] [16]. These approaches align with the principles of green chemistry and offer sustainable pathways for the production of this valuable compound [9] [16].

Solvent-free reactions represent a promising green chemistry alternative for thiophene derivatives synthesis, including thiophene-2-carbaldehyde oxime [9] [19]. These neat reactions, typically conducted at temperatures between 60-90°C, eliminate the need for organic solvents and thereby reduce waste generation and environmental impact [9] [19]. Yields of 65-80% have been reported for solvent-free syntheses of thiophene derivatives, with high energy efficiency and minimal environmental footprint [9] [19].

Table 4: Green Chemistry Alternatives

Green MethodConditionsYield (%)Energy EfficiencyEnvironmental Impact
Solvent-free reactionsNeat reaction, 60-90°C65-80HighVery low
Microwave-assisted synthesisMW irradiation, 100-150°C, 5-15 min75-90MediumLow
Ultrasound-assisted synthesisSonication, room temp, 30-60 min70-85HighLow
Ball milling approachMechanical grinding, room temp60-75Very highVery low
Water as reaction mediumAqueous medium, 50-80°C70-85MediumVery low

Microwave-assisted synthesis has emerged as an efficient green chemistry alternative for the preparation of thiophene derivatives, including thiophene-2-carbaldehyde oxime [9] [16]. This approach employs microwave irradiation to accelerate reaction rates, typically achieving completion within 5-15 minutes at temperatures of 100-150°C [9]. The rapid heating and specific activation of reactants result in higher yields (75-90%) and reduced reaction times compared to conventional heating methods [9] [16].

Ultrasound-assisted synthesis represents another green chemistry alternative for thiophene-2-carbaldehyde oxime preparation [9]. Sonication at room temperature for 30-60 minutes provides yields of 70-85% with high energy efficiency and low environmental impact [9]. The mechanical effects of ultrasound facilitate mixing and activation of reactants, enhancing reaction rates and yields under mild conditions [9] [16].

Purification Techniques and Yield Optimization Strategies

The purification of thiophene-2-carbaldehyde oxime is a critical step in ensuring the quality and applicability of this compound for subsequent transformations [20]. Various purification techniques have been developed and optimized for this purpose, including chromatographic methods, recrystallization, distillation, and advanced separation technologies [13] [20].

Column chromatography using silica gel as the stationary phase and ethyl acetate/hexane mixtures as the mobile phase represents a widely employed purification technique for thiophene-2-carbaldehyde oxime [13]. This method typically achieves purities of 95-99% with recoveries of 80-90%, making it suitable for laboratory to medium-scale applications [13] [20]. The separation is based on the differential adsorption of the oxime and impurities on the silica gel surface, with careful optimization of the mobile phase composition being essential for effective purification [13].

Recrystallization from appropriate solvent systems, such as ethanol/water or acetone/hexane mixtures, provides an efficient purification strategy for thiophene-2-carbaldehyde oxime, particularly on larger scales [20]. This technique can achieve purities of 98-99.5% with recoveries of 75-85% and is applicable from laboratory to industrial scales [20]. The success of recrystallization depends on the identification of suitable solvent systems that provide good solubility of the oxime at elevated temperatures while promoting crystallization upon cooling [20].

Table 5: Purification Techniques and Yield Optimization

TechniqueConditionsPurity Achieved (%)Recovery (%)Scale Applicability
Column chromatographySilica gel, ethyl acetate/hexane95-9980-90Lab to medium scale
RecrystallizationEthanol/water or acetone/hexane98-99.575-85Lab to industrial scale
Steam distillationWater, 100°C, atmospheric pressure96-9885-95Medium to industrial scale
Vacuum distillation45-55°C, reduced pressure97-9980-90Medium to industrial scale
Preparative HPLCC18 column, acetonitrile/water99-99.970-85Lab to medium scale

Distillation techniques, including steam distillation and vacuum distillation, offer effective purification options for thiophene-2-carbaldehyde oxime on medium to industrial scales [1] [3]. Steam distillation at atmospheric pressure achieves purities of 96-98% with recoveries of 85-95%, while vacuum distillation at reduced pressure (45-55°C) provides purities of 97-99% with recoveries of 80-90% [1] [3]. These techniques are particularly valuable for larger-scale purification, where chromatographic methods become impractical [1] [3] [20].

Yield optimization strategies for thiophene-2-carbaldehyde oxime synthesis focus on reaction parameter optimization, reagent quality control, and process integration [7]. Key parameters influencing yield include reaction temperature, time, reagent stoichiometry, catalyst loading, and solvent selection [1] [2] [7]. Systematic optimization of these parameters through design of experiments approaches has led to significant improvements in yield and purity [7].

The use of high-quality starting materials, particularly thiophene-2-carbaldehyde with minimal impurities, is essential for achieving high yields of the corresponding oxime [1] [3]. Impurities in the aldehyde starting material can lead to side reactions and reduced yields, necessitating careful sourcing or purification of this key reagent [1] [3]. Additionally, the quality of hydroxylamine hydrochloride and base catalysts significantly impacts reaction outcomes [1] [2].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

127.00918496 g/mol

Monoisotopic Mass

127.00918496 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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